

Comprehensive Technical Review: Cetylpyridinium Chloride Monohydrate Safety and Toxicology

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Compound Focus: Cetylpyridinium chloride monohydrate

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Introduction and Chemical Profile

Cetylpyridinium chloride (CPC) is a **quaternary ammonium compound** and **cationic surfactant** widely utilized in pharmaceutical, personal care, and consumer products for its antimicrobial properties. The monohydrate form ($C_{21}H_{38}ClN \cdot H_2O$) contains one water molecule in its crystalline structure, with a molecular weight of 339.99 g/mol for the anhydrous form [1]. CPC exists as a solid at room temperature with a melting point of 80-83°C for the monohydrate form [1]. It demonstrates good **water solubility** but is insoluble in acetone, acetic acid, and ethanol [1]. CPC's chemical structure consists of a positively charged pyridine ring as a hydrophilic head group coupled with a hexadecane chain as a lipophilic tail, classifying it as an **amphoteric surfactant** with a critical micelle concentration of approximately 0.0009-0.0011M [2] [1]. This structural configuration enables both antimicrobial activity and potential cellular toxicity mechanisms that will be explored throughout this review.

Toxicokinetic Profile

Although comprehensive pharmacokinetic studies in humans are limited, available data suggest that CPC is **poorly absorbed** following oral administration [3]. When administered as a mouth rinse, approximately 65%

of the dose is retained in the oral cavity [3]. The compound is primarily eliminated via the fecal route due to this limited absorption [3]. Current literature lacks detailed information regarding CPC's **volume of distribution, protein binding, metabolism, and half-life** in humans [3]. Estimated daily consumer exposure ranges from 0.114 mg CPC per kg of body weight to approximately 1 mg/kg when assuming higher bioavailability [4]. Following typical mouthwash usage, CPC remains in human saliva at **high-micromolar concentrations** for several hours and can be detected at approximately 1 μM even 24 hours after expectoration [4].

Comprehensive Toxicity Profiles

In Vitro Toxicity Data

Table: In Vitro Toxicity Findings of Cetylpyridinium Chloride

Cell Type/Model	Endpoint	Result	Concentration	Reference
A549 human lung cells	Cytotoxicity	$\text{IC}_{50} = 5.79$ $\mu\text{g}/\text{mL}$ (~ 17 μM)	5.79 $\mu\text{g}/\text{mL}$	[5]
Primary human keratinocytes	Mitochondrial ATP inhibition	$\text{EC}_{50} = 1.7$ μM	1.7 μM	[4]
RBL-2H3 mast cells	Mitochondrial ATP inhibition	$\text{EC}_{50} = 1.7$ μM	1.7 μM	[4]
RBL-2H3 mast cells	Oxygen consumption rate inhibition	50% reduction	1.75 μM	[4]
Primary human keratinocytes	Oxygen consumption rate inhibition	50% reduction	1.25 μM	[4]
NIH-3T3 fibroblasts	Mitochondrial ATP inhibition	$\text{EC}_{50} = 1.7$ μM	1.7 μM	[4]

Cell Type/Model	Endpoint	Result	Concentration	Reference
Oral streptococcal isolates (planktonic)	Antimicrobial activity	MIC = 0.12-0.24 µg/mL	0.12-0.24 µg/mL	[2]
Oral streptococcal isolates (biofilm)	Antimicrobial activity	MBIC = 7.81-15.63 µg/mL	7.81-15.63 µg/mL	[2]

In vitro studies demonstrate that CPC exhibits **concentration-dependent cytotoxicity** against various cell lines. Notably, CPC inhibits **mitochondrial function** at low micromolar concentrations ($EC_{50} = 1.7 \mu\text{M}$) that are substantially below those required for antimicrobial effects and approximately 100-fold lower than its critical micelle concentration [4]. This mitochondrial toxicity manifests as reduced ATP production and impaired oxygen consumption rates across multiple cell types, including primary human keratinocytes and rodent fibroblasts [4]. Additionally, CPC exposure induces **mitochondrial nanostructural defects** within 60 minutes, characterized by spherical structures with donut-like cross-sections observed via super-resolution microscopy [4].

In Vivo Toxicity Data

Table: In Vivo Toxicity Findings of Cetylpyridinium Chloride

Species	Route	Exposure Duration	Findings	Dosage	Reference
Rat	Intratracheal instillation	Single dose	Increased LDH leakage, focal lung inflammation	All tested concentrations	[5]
Rat	Intratracheal instillation	Single dose	Increased proinflammatory cytokines (IL-6, IL-1 β , TNF- α)	All tested concentrations	[5]
Rat	Inhalation	28 days	Decreased body weight	High-exposure group	[5]

Species	Route	Exposure Duration	Findings	Dosage	Reference
Rat	Inhalation	28 days	Increased polymorphonuclear leukocytes in BALF	Concentration-dependent	[5]
Rat	Intravenous	LD ₅₀	Acute toxicity	30 mg/kg	[1]
Rat	Oral	LD ₅₀	Acute toxicity	200 mg/kg	[1]
Rabbit	Intravenous	LD ₅₀	Acute toxicity	36 mg/kg	[1]
Rabbit	Oral	LD ₅₀	Acute toxicity	400 mg/kg	[1]
Mouse	Intraperitoneal	LD ₅₀	Acute toxicity	10 mg/kg	[1]
Mouse	Oral	LD ₅₀	Acute toxicity	108 mg/kg	[1]
Human	Estimated fatal dose	Oral	Cationic detergent toxicity	1-3 g	[1]

In vivo studies reveal that CPC administration causes **pulmonary inflammation** across multiple exposure models. Following intratracheal instillation in rats, CPC induced **focal inflammation** in pulmonary parenchyma and significantly increased proinflammatory cytokines including IL-6, IL-1 β , and TNF- α in bronchoalveolar lavage fluid [5]. Polymorphonuclear leukocytes in BALF, sensitive indicators of pulmonary inflammation, increased in a **concentration-dependent manner** across all inhalation exposure models [5]. Subacute exposure (28 days) resulted in decreased body weight in high-exposure groups, though no significant histological changes were observed in organ tissues [5]. The **route-dependent acute toxicity** is evident from the varying LD₅₀ values, with intravenous administration showing the greatest potency across species [1].

Human Adverse Effects

In human clinical applications, CPC-containing products are generally well-tolerated but can produce localized adverse effects. The most frequently reported issues include **tooth staining** (occurring in

approximately 3% of users) and **temporary taste alteration** or loss that typically resolves within days of discontinuation [1]. The tooth staining is attributed to the interaction between CPC and bacterial debris on tooth surfaces rather than a direct chemical interaction with tooth structure [1]. Based on safety data evaluation, the U.S. Food and Drug Administration has concluded that CPC concentrations of 0.025% to 0.1% are safe for over-the-counter oral antiseptic use when labeled for short-term applications not exceeding seven days [1]. Significant systemic toxicity is rare following exposure to low-concentration consumer products, with the estimated fatal dose for cationic detergents like CPC ranging from 1-3 grams in humans [1].

Antimicrobial Activity and Resistance Concerns

CPC demonstrates **broad-spectrum antimicrobial activity** against both Gram-positive and Gram-negative bacteria through its action as a cationic surfactant. The mechanism involves electrostatic interaction between CPC's positively charged pyridine group and negatively charged bacterial membrane components, followed by integration of the hexadecane tail into the lipid bilayer [2]. At low concentrations, CPC disrupts **cellular osmoregulation** and **homeostasis**, while higher concentrations cause complete membrane disintegration with cytoplasmic leakage [2]. The compound also inhibits **streptococcal glucosyltransferase**, reducing synthesis of insoluble glucan that contributes to dental plaque formation [3].

A significant concern in the scientific community is the potential development of **bacterial resistance** to CPC with widespread use. Studies demonstrate that bacteria in biofilms exhibit dramatically increased tolerance to CPC compared to their planktonic counterparts, with minimum biofilm inhibitory concentrations (MBICs) approximately 50-100 times higher than minimum inhibitory concentrations (MICs) for planktonic cells [2]. This **adaptive resistance** in biofilms presents challenges for clinical efficacy. Additionally, evidence suggests that frequent CPC use could select for resistant bacterial strains and potentially contribute to **cross-resistance to antibiotics**, though this area requires further investigation [2].

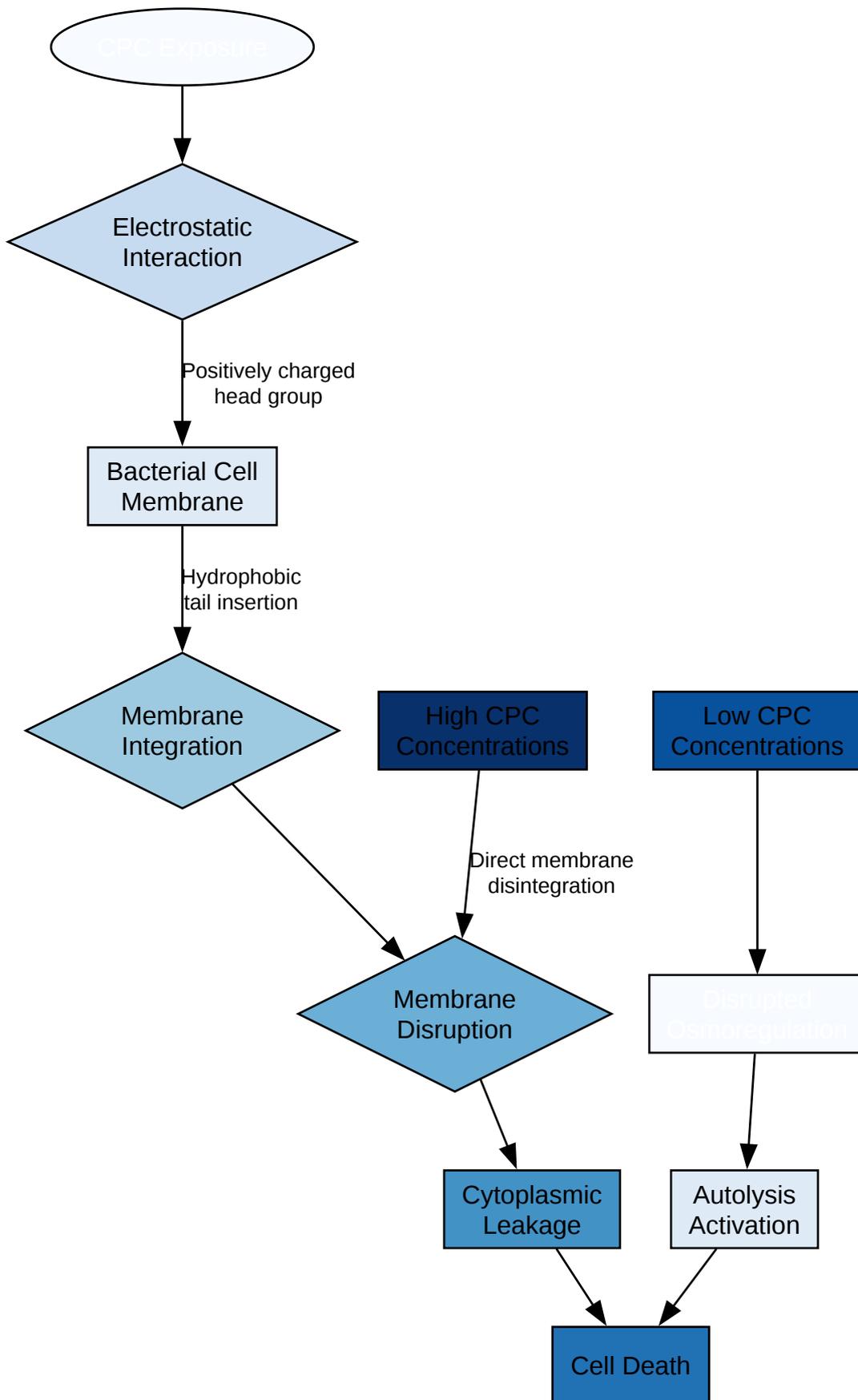
Detailed Experimental Protocols

Mitochondrial Toxicity Assessment

The **ATP production inhibition assay** provides a sensitive method for evaluating CPC-induced mitochondrial toxicity. Cells (primary human keratinocytes, NIH-3T3 fibroblasts, or RBL-2H3 mast cells) are cultured in media containing glutamine and galactose instead of glucose to force ATP production through mitochondrial oxidative phosphorylation rather than glycolysis [4]. Following treatment with CPC concentrations ranging from 0.1-10 μM for 1-2 hours, cellular ATP levels are quantified using a luminometer after cell lysis and addition of a luciferin-luciferase reagent [4]. The **oxygen consumption rate (OCR)** is measured simultaneously using a Seahorse XF Analyzer or similar instrument to confirm mitochondrial dysfunction [4]. For visualization of mitochondrial structural changes, **fluorescence photoactivation localization microscopy (FPALM)** is employed with specific mitochondrial dyes, allowing super-resolution imaging of nanostructural defects following CPC exposure (1.75 μM for 60 minutes) [4].

Pulmonary Toxicity Assessment

The **intratracheal instillation model** in Sprague-Dawley rats provides a method for direct pulmonary toxicity assessment. Animals (typically 8-12 weeks old) receive CPC solutions in varying concentrations (e.g., 0.1-1.0 mg/kg) via single or repeated intratracheal administration [5]. Following exposure (24 hours post-instillation for acute studies or 28 days for subacute studies), animals are euthanized and **bronchoalveolar lavage fluid** is collected for analysis [5]. BALF is centrifuged to separate cellular components, with the supernatant analyzed for **lactate dehydrogenase** activity (cell injury marker) and **proinflammatory cytokines** (IL-6, IL-1 β , TNF- α) using ELISA kits [5]. The cell pellet is resuspended and analyzed for **polymorphonuclear leukocyte counts** using differential staining [5]. Lung tissues are fixed in formalin, sectioned, and stained with hematoxylin and eosin for **histopathological examination** of inflammation and tissue damage [5].



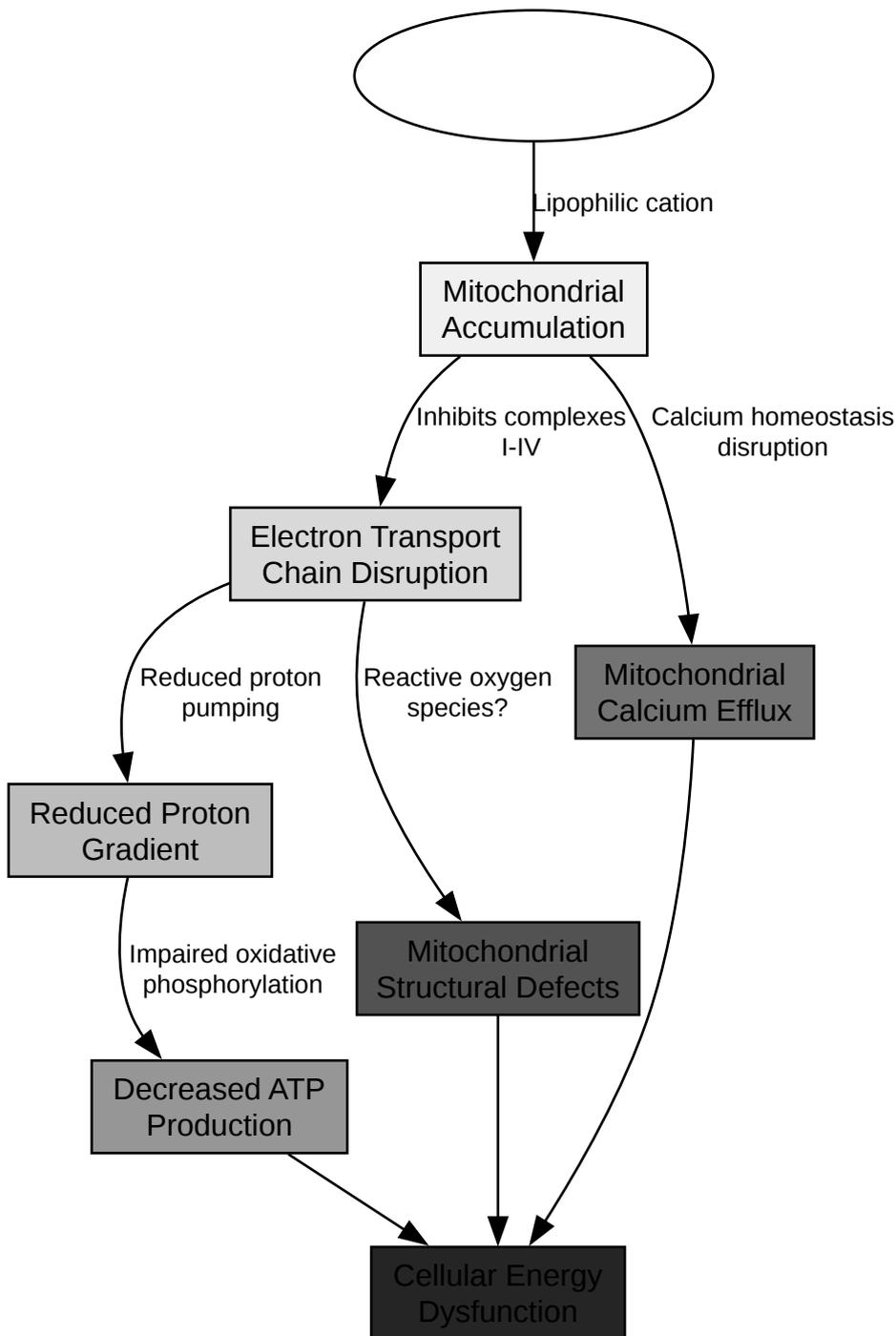
CPC Antimicrobial Mechanism of Action

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CPC Antimicrobial Mechanism: This diagram illustrates the concentration-dependent antibacterial action of CPC through membrane interaction and disruption.

Mitochondrial Toxicity: Mechanisms and Implications

Recent research has identified **mitochondrial dysfunction** as a sensitive endpoint for CPC toxicity at concentrations potentially relevant to human exposure. CPC acts as a **lipophilic cation** that accumulates in mitochondria, disrupting the electron transport chain and oxidative phosphorylation [4]. The mechanism involves inhibition of **mitochondrial complexes I-IV**, reducing proton gradient generation and consequently decreasing ATP synthesis [4]. This mitochondrial impairment occurs at CPC concentrations (1-2 μM) approximately 100-fold lower than those required for antimicrobial effects, suggesting that mitochondrial toxicity may represent the most sensitive indicator of CPC cellular toxicity [4]. Additionally, CPC induces **mitochondrial calcium efflux**, further contributing to metabolic disruption [4]. These findings are particularly relevant given that CPC remains detectable in human saliva at approximately 1 μM for 24 hours following typical mouthwash use [4]. The **mitochondrial toxicity** of CPC warrants careful consideration in risk-benefit analyses, especially for vulnerable populations or with prolonged product use.



CPC-Induced Mitochondrial Toxicity Pathway

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CPC Mitochondrial Toxicity Pathway: This diagram outlines the mechanisms by which CPC disrupts mitochondrial function, leading to cellular energy impairment.

Regulatory Status and Risk-Benefit Considerations

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